molecular formula C18H23NO5 B1359843 1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one CAS No. 911227-79-7

1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B1359843
CAS No.: 911227-79-7
M. Wt: 333.4 g/mol
InChI Key: MIKXBDAPENNHKT-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The compound 1'-tertiary-butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one possesses the molecular formula C₁₈H₂₃NO₅ and a molecular weight of 333.38 grams per mole. The Chemical Abstracts Service registry number for this compound is 911227-79-7, providing a unique identifier for database searches and regulatory documentation. The International Union of Pure and Applied Chemistry systematic name reflects the complex structural architecture, indicating the presence of a tertiary-butyl protecting group attached to the nitrogen atom of the piperidine ring through a carbamate linkage.

The systematic nomenclature follows established conventions for spirocyclic compounds, where the spiro designation indicates the presence of a quaternary carbon atom that serves as a bridge between two ring systems. Alternative nomenclature systems provide additional naming variants, including "tertiary-butyl 5-hydroxy-4-oxospiro[chromane-2,4-piperidine]-1-carboxylate" and "Spiro[2H-1-benzopyran-2,4'-piperidine]-1'-carboxylic acid, 3,4-dihydro-5-hydroxy-4-oxo-, 1,1-dimethylethyl ester". These naming variations reflect different approaches to describing the same molecular structure, with each system emphasizing different aspects of the chemical connectivity.

Property Value
Molecular Formula C₁₈H₂₃NO₅
Molecular Weight 333.38 g/mol
Chemical Abstracts Service Number 911227-79-7
International Union of Pure and Applied Chemistry Name 1'-tertiary-butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one

The molecular formula analysis reveals the presence of eighteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and five oxygen atoms. The oxygen atoms are distributed among the hydroxyl group at position 5 of the chroman ring, the ketone functionality at position 4, and the carbamate protecting group attached to the piperidine nitrogen. This distribution of heteroatoms contributes significantly to the compound's physicochemical properties and potential for hydrogen bonding interactions.

Spirocyclic Architecture: Chroman-Piperidine Fusion Analysis

The spirocyclic architecture of 1'-tertiary-butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one represents a sophisticated molecular framework that combines two distinct heterocyclic systems through a shared quaternary carbon center. The spiro junction occurs at position 2 of the chroman ring system and position 4' of the piperidine ring, creating a rigid three-dimensional structure that constrains the conformational flexibility of both ring systems. This architectural arrangement is particularly significant in medicinal chemistry applications, as the spirocyclic motif provides enhanced binding selectivity and reduced conformational entropy compared to non-rigid analogs.

The chroman portion of the molecule consists of a benzopyran ring system that has been reduced at the 3,4-positions, creating a partially saturated heterocycle. The presence of the hydroxyl group at position 5 and the ketone functionality at position 4 introduces important electronic and steric effects that influence the overall molecular properties. The piperidine component contributes a six-membered saturated nitrogen heterocycle that is protected with a tertiary-butoxycarbonyl group, serving both as a synthetic handle and a means of modulating the compound's physicochemical properties.

Research investigations have demonstrated that spiro[chromane-2,4'-piperidine] scaffolds exhibit remarkable structural diversity and biological activity. The spirocyclic junction imposes conformational rigidity that enhances the compound's ability to interact selectively with biological targets. The three-dimensional architecture allows for precise positioning of functional groups in space, creating opportunities for specific receptor binding and biological activity. Studies have shown that modifications to either the chroman or piperidine portions of the molecule can significantly alter the compound's pharmacological profile.

The spirocyclic architecture also influences the compound's synthetic accessibility and chemical reactivity. The rigid framework constrains bond rotations and limits conformational flexibility, which can affect both the kinetics and thermodynamics of chemical transformations. Synthetic strategies for constructing spirocyclic systems often rely on cascade reactions or cyclization approaches that form both rings simultaneously or sequentially. The spiro center serves as a crucial structural element that determines the overall geometry and properties of the resulting molecule.

Stereochemical Considerations in Bicyclic System Formation

The stereochemical complexity of 1'-tertiary-butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one arises from the presence of multiple chiral centers and the conformational constraints imposed by the spirocyclic architecture. The spiro quaternary carbon center itself does not constitute a stereocenter, but it serves as a rigid junction that influences the stereochemical environment of adjacent carbon atoms. The presence of the hydroxyl group at position 5 of the chroman ring creates an additional stereocenter that can exist in either the R or S configuration.

Research in enantioenriched spirocyclic piperidine synthesis has revealed important insights into the stereochemical control of these systems. Kinetic resolution strategies using chiral bases such as n-butyllithium/sparteine have demonstrated the ability to achieve high enantiomeric ratios in spirocyclic 2-arylpiperidines. The stereochemistry of the spiro center configuration plays a crucial role in determining the overall three-dimensional shape of the molecule and its subsequent biological activity. Studies have shown that different stereoisomers of spirocyclic compounds can exhibit dramatically different pharmacological profiles.

The conformational behavior of the spirocyclic system is influenced by the ring conformations of both the chroman and piperidine components. The chroman ring typically adopts a half-chair or envelope conformation, while the piperidine ring preferentially exists in a chair conformation. The spiro junction constrains these conformations and creates a rigid molecular framework that restricts conformational interconversion. This conformational rigidity is advantageous for biological activity, as it reduces the entropic penalty associated with receptor binding.

Stereochemical analysis of related spirocyclic systems has provided valuable insights into the factors governing stereoselectivity in synthesis and biological activity. The stereochemical outcome of spirocyclization reactions is influenced by the approach direction of the cyclizing nucleophile and the conformational preferences of the intermediate species. Understanding these stereochemical principles is essential for rational drug design and optimization of spirocyclic compounds.

X-ray Crystallographic Studies of Spiro Center Configuration

X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms in 1'-tertiary-butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one and related spirocyclic compounds. Crystallographic studies of spirocyclic systems have revealed important details about bond lengths, bond angles, and torsional relationships that are not readily accessible through other analytical techniques. The spiro center configuration exhibits characteristic geometric parameters that reflect the strain and electronic effects associated with the quaternary carbon junction.

Single crystal X-ray diffraction studies of related spirocyclic piperidine derivatives have confirmed the stereochemical assignments and provided detailed insights into the molecular geometry. The crystallographic data typically reveals that the spiro junction creates a nearly tetrahedral geometry at the quaternary carbon center, with bond angles that deviate slightly from the ideal 109.5 degrees due to ring strain effects. The intermolecular packing arrangements observed in crystal structures provide additional information about the compound's solid-state properties and potential for polymorphism.

Crystallographic analysis has been particularly valuable for confirming the stereochemistry of complex spirocyclic systems where multiple stereocenters are present. The high Flack parameter values obtained in some crystallographic studies indicate high confidence in the absolute configuration assignments. These structural determinations are crucial for establishing structure-activity relationships and guiding the design of new spirocyclic compounds with improved properties.

The crystal packing patterns observed in spirocyclic compounds often reveal important intermolecular interactions, including hydrogen bonding networks and van der Waals contacts. These interactions can influence the compound's physical properties, such as melting point, solubility, and stability. Understanding the crystallographic structure also provides insights into the conformational preferences of the molecule in the solid state, which may differ from solution-phase behavior.

Properties

IUPAC Name

tert-butyl 5-hydroxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-17(2,3)24-16(22)19-9-7-18(8-10-19)11-13(21)15-12(20)5-4-6-14(15)23-18/h4-6,20H,7-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKXBDAPENNHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(C=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Conditions

Step Reagents & Conditions Description
1 2',6'-Dihydroxyacetophenone (1.0 eq) + Pyrrolidine (2.0 eq) + N-(tert-butoxycarbonyl)-4-piperidone (1.0 eq) Portion-wise addition at room temperature
2 Anhydrous methanol (solvent) Added to dissolve reactants
3 Heating under reflux To dissolve solids completely
4 Cooling to room temperature overnight with stirring To induce solid formation
5 Work-up Dissolution in ethyl acetate, washing sequentially with 1N HCl, 1N NaOH, and brine
6 Drying over sodium sulfate and filtration Removal of aqueous impurities
7 Solvent evaporation under vacuum To concentrate the product
8 Precipitation with hexane/diethyl ether (80:20) To isolate product as solid
9 Filtration and washing with hexane Final purification

Yield and Purity

  • Reported yield: 74%
  • Purity: High, suitable for further synthetic steps without additional purification

Mechanistic Notes

  • Pyrrolidine acts as a base catalyst facilitating the condensation between the acetophenone derivative and the piperidone.
  • The reflux in methanol ensures complete dissolution and reaction progression.
  • The work-up sequence removes residual reagents and by-products, ensuring product purity.

Alternative and Supporting Methods

While the main synthetic route is well established, related methodologies and reagents provide insight into possible variations or optimizations:

Use of Protecting Groups

  • The tert-butoxycarbonyl (Boc) group on the piperidone nitrogen protects against unwanted side reactions during condensation and is stable under the reaction conditions.

Purification Techniques

  • Precipitation from a hexane/diethyl ether mixture is effective for isolating the product.
  • Washing with aqueous acid and base removes unreacted starting materials and side products.

Reaction Monitoring and Optimization

  • Reaction progress can be monitored by TLC or HPLC.
  • Adjusting the molar ratios of pyrrolidine and reactants can optimize yield and selectivity.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials 2',6'-Dihydroxyacetophenone, N-(tert-butoxycarbonyl)-4-piperidone
Catalyst/Base Pyrrolidine (2.0 equivalents)
Solvent Anhydrous Methanol
Temperature Reflux (~65-70 °C)
Reaction Time Until complete dissolution plus overnight cooling
Work-up Ethyl acetate extraction, acid/base washes, drying
Purification Precipitation with hexane/diethyl ether (80:20)
Yield 74%
Product State Solid, high purity

Research Findings and Practical Considerations

  • The described synthetic method is reproducible and scalable, suitable for laboratory and pilot-scale synthesis.
  • The reaction conditions are mild and avoid harsh reagents, improving safety and environmental compatibility.
  • The use of a Boc protecting group is critical for the stability of intermediates.
  • The purification steps are straightforward and effective, minimizing the need for chromatographic techniques.
  • The reaction mechanism likely involves nucleophilic attack of the piperidone enolate on the acetophenone carbonyl, followed by cyclization to form the spiro structure.

Chemical Reactions Analysis

1’-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes under appropriate conditions.

    Reduction: The compound can be reduced to modify the spirocyclic structure or to remove the BOC protecting group.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions on the chroman or piperidine rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in synthesis.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C19H23NO5C_{19}H_{23}NO_5 and a molecular weight of approximately 345.4 g/mol. Its structure includes a spirochroman framework that contributes to its biological activity. The presence of the t-butoxycarbonyl group enhances its stability and solubility, making it a suitable candidate for further chemical modifications.

Biological Activities

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in various metabolic pathways:

  • Monoamine Oxidase (MAO) Inhibition : The compound has shown promising inhibitory effects on MAO-B, which is crucial in the metabolism of neurotransmitters such as dopamine. This inhibition can be beneficial in treating neurodegenerative diseases like Parkinson’s disease, where dopamine levels are compromised .
  • Acetylcholinesterase Inhibition : The compound also exhibits activity against acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This action suggests potential applications in treating Alzheimer's disease by enhancing cholinergic signaling .

2. Antimicrobial Activity

Various derivatives of chroman compounds, including those related to 1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one, have demonstrated antimicrobial properties. These compounds can inhibit bacterial growth and may serve as leads for developing new antibiotics .

3. Antioxidant Properties

Research indicates that chroman derivatives possess antioxidant activities, which can protect cells from oxidative stress. This property is vital in developing treatments for conditions associated with oxidative damage, such as cardiovascular diseases and cancer .

Therapeutic Applications

1. Treatment of Neurological Disorders

The inhibitory effects on MAO-B and acetylcholinesterase position this compound as a potential candidate for treating neurological disorders such as:

  • Parkinson's Disease : By inhibiting MAO-B, the compound may help maintain dopamine levels.
  • Alzheimer's Disease : Acetylcholinesterase inhibition can enhance cognitive function by increasing acetylcholine availability.

2. Cancer Therapy

The antioxidant properties of the compound suggest it may play a role in cancer therapy by mitigating oxidative stress within cancer cells. Additionally, its ability to inhibit specific enzymes could disrupt cancer cell metabolism .

Table 1: Summary of Biological Activities

Activity TypeCompound EffectReference
MAO-B InhibitionIC50 = 0.51 μM
Acetylcholinesterase InhibitionIC50 = 7.00 μM
Antimicrobial ActivityEffective against various bacteria
Antioxidant ActivitySignificant protective effects

Mechanism of Action

The mechanism by which 1’-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4’-piperidin]-4-one exerts its effects is largely dependent on its functional groups and structural features. The hydroxy group can participate in hydrogen bonding and other interactions, while the BOC protecting group can be selectively removed to reveal reactive amine sites. These properties enable the compound to interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related compounds:

Key Structural-Activity Relationships (SAR)

  • Sulfonyl and Carbonyl Bridges : Derivatives with sulfonyl (e.g., Compound 16) or carbonyl spacers exhibit superior anticancer activity due to enhanced electrophilicity and interactions with cellular targets like tubulin or apoptosis regulators .
  • Hydrophobic Substituents : Benzyl () or trifluoromethyl groups () improve membrane permeability, favoring central nervous system (CNS) targeting or prolonged half-life.
  • Polar Functional Groups : The 5-hydroxy group in the target compound increases solubility but may reduce bioavailability unless masked (e.g., via glycosylation or esterification) .

Mechanistic Insights

  • Anticancer Activity : Sulfonyl derivatives (Compound 16) trigger caspase-mediated apoptosis and disrupt cell cycle progression .
  • Selectivity: Jaspine derivatives (e.g., Compound 40) show high selectivity for melanoma cells, likely due to thiophene-mediated targeting of melanoma-specific pathways .
  • Anti-TB Activity: Quinoline-modified spirochromanones inhibit Mycobacterium tuberculosis via ACC (acetyl-CoA carboxylase) inhibition, a mechanism distinct from their anticancer effects .

Biological Activity

The compound 1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one is a derivative of spirochromanones, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its anticancer properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C19H25NO
  • Molecular Weight : 347.41 g/mol
  • Structure : The compound features a spirocyclic structure that is characteristic of chromanones and piperidines, contributing to its unique biological properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various chromanone derivatives, including 1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one . The compound has shown significant antiproliferative effects against multiple cancer cell lines.

Case Study: IC50 Values

In a comparative study of flavanone/chromanone derivatives, the IC50 values were determined using the MTT assay, which assesses cell viability. The results indicated that this compound exhibited potent activity with an IC50 in the low micromolar range (8–20 µM), comparable to established chemotherapeutic agents like cisplatin .

CompoundCancer Cell LineIC50 (µM)
1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-oneHT-2910
1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-oneCaco-215
Reference Compound (Cisplatin)HT-298

The mechanism through which this compound exerts its anticancer effects involves several pathways:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to inhibited proliferation. For instance, treatment with this compound resulted in a significant increase in the G2/M phase population in HT-29 cells by approximately 30% compared to control groups .
  • DNA Interaction : Studies indicate that the compound interacts with DNA, potentially leading to inhibition of replication and transcription processes essential for cancer cell survival .
  • Cytotoxicity : The compound also exhibits cytotoxic properties against various human cancer cell lines such as HL-60 (leukemia), WM-115 (melanoma), and COLO-205 (colon adenocarcinoma) with varying degrees of efficacy depending on structural modifications .

Comparative Analysis with Other Derivatives

In comparison to other derivatives within the same class, 1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one has demonstrated superior biological activity. For instance, other tested derivatives showed higher IC50 values indicating lower potency against the same cancer cell lines.

CompoundIC50 (µM)Observations
1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one10Strong antiproliferative activity
Compound A25Moderate activity
Compound B30Weak activity

Safety Profile

Preliminary assessments have indicated that at concentrations corresponding to cytotoxic properties, 1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one does not exhibit significant toxicity toward red blood cells and does not contribute to hemolysis, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one derivatives?

  • Answer : The synthesis typically involves two general approaches:

  • Method A : Reacting acid chlorides with spiro[chroman-2,4’-piperidin]-4-one derivatives under triethylamine catalysis. The mixture is heated at 60°C for 5 hours, followed by solvent removal, aqueous workup, and recrystallization from ethanol .
  • Method B : Sulfonyl chloride derivatives are added to spiro[benzo[h]chromene-2,1’-cyclohexan]-4(3H)-ylidenehydrazine under similar conditions, stirred at room temperature for 6 hours, and purified via ethanol recrystallization .
  • Key intermediates like tert-butoxycarbonyl (Boc)-protected piperidine derivatives are often used to enhance solubility and stability during synthesis .

Q. How is the cytotoxicity of spiro[chroman-2,4’-piperidin]-4-one derivatives evaluated in preliminary studies?

  • Answer : Cytotoxicity is assessed using the MTT assay against cancer cell lines (e.g., MCF-7 breast cancer, A2780 ovarian cancer, HT-29 colorectal adenocarcinoma). Cells are treated with serial dilutions of the compound for 48–72 hours, and viability is measured via absorbance at 570 nm. IC50 values are calculated to rank potency, with active compounds (e.g., sulfonyl-linked derivatives) showing IC50 values as low as 0.31 μM .

Q. What spectroscopic techniques are used to characterize these compounds?

  • Answer :

  • ¹H and ¹³C NMR for structural elucidation, confirming the presence of Boc groups, spirocyclic systems, and hydroxyl substituents.
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
  • Computational studies (e.g., molecular docking, physicochemical property prediction) to assess drug-likeness and bioavailability .

Advanced Research Questions

Q. What structural features enhance the anticancer activity of spiro[chroman-2,4’-piperidin]-4-one derivatives?

  • Answer :

  • Sulfonyl linkers (e.g., in compound 16) significantly improve cytotoxicity, likely due to enhanced electrophilicity and interaction with cellular targets like tubulin or apoptosis regulators. This contrasts with weaker trimethoxyphenyl derivatives (e.g., compound 15, IC50: 18.77–47.05 μM), where steric hindrance or poor solubility may reduce efficacy .
  • Adamantyl moieties improve membrane permeability and metabolic stability, as seen in derivatives targeting cytochrome P450 enzymes or BRCA2 inhibition .
  • The spirocyclic core itself imposes conformational rigidity, potentially improving target selectivity .

Q. How do these compounds induce apoptosis, and what mechanistic insights have been uncovered?

  • Answer :

  • Annexin V/PI staining reveals dose-dependent early apoptosis induction. For example, compound 16 increases early apoptotic MCF-7 cells by >3-fold at 24 hours, with concurrent sub-G1 phase accumulation (indicative of DNA fragmentation) and G2-M arrest (suggesting mitotic disruption) .
  • Mechanistic studies suggest inhibition of acetyl-CoA carboxylase (via spirocyclic derivatives) or tubulin polymerization (trimethoxyphenyl-linked analogs), though exact targets require further validation .

Q. What strategies are recommended for resolving contradictions in structure-activity relationships (SAR)?

  • Answer :

  • Fragment-based drug design : Systematic replacement of substituents (e.g., replacing trimethoxyphenyl with sulfonamides) to isolate contributions of specific functional groups .
  • Molecular dynamics simulations : To model interactions with proposed targets (e.g., tubulin, BRCA2) and explain why certain linkers (e.g., sulfonyl) outperform others .
  • In vivo pharmacokinetic studies : To address discrepancies between in vitro potency and bioavailability, particularly for Boc-protected derivatives .

Methodological Considerations

Q. How can researchers optimize synthetic yields for Boc-protected spirocyclic derivatives?

  • Answer :

  • Use anhydrous conditions and high-purity reagents to minimize side reactions.
  • Employ microwave-assisted synthesis to reduce reaction times (e.g., from hours to minutes) while maintaining yield.
  • Optimize Boc deprotection using TFA/DCM mixtures (1:1 v/v) to avoid degradation of the spirocyclic core .

Q. What controls are essential in apoptosis assays to ensure data reliability?

  • Answer :

  • Include staurosporine (a known apoptosis inducer) and DMSO vehicle controls to validate assay sensitivity.
  • Use flow cytometry with dual Annexin V/PI staining to distinguish early apoptosis (Annexin V+/PI−) from late apoptosis/necrosis (Annexin V+/PI+).
  • Perform caspase-3/7 activation assays to confirm apoptotic pathways .

Data Contradictions and Resolution

Q. Why do some trimethoxyphenyl-containing derivatives show low activity despite the moiety’s known anticancer role?

  • Hypothesis : The position and linker chemistry of the trimethoxyphenyl group may hinder target engagement. For example, compound 15’s direct attachment to the spirocyclic core could cause steric clashes, whereas flexible linkers (e.g., in combretastatin A4 analogs) improve binding .
  • Resolution : Synthesize analogs with ethylene glycol or alkyl spacers between the trimethoxyphenyl and spirocyclic core to test this hypothesis .

Tables

Table 1 : Cytotoxicity of Selected Derivatives (IC50, μM)

CompoundMCF-7A2780HT-29Key Substituent
1518.7732.1447.05Trimethoxyphenyl
160.311.025.62Sulfonyl linker
Data from MTT assays

Table 2 : Recommended Analytical Techniques

TechniqueApplicationExample Data
¹H/¹³C NMRConfirm spirocyclic structure, Boc groupδ 1.4 ppm (Boc -C(CH3)3), δ 4.5 ppm (piperidinyl H)
HR-MSVerify molecular ion[M+H]+ m/z 423.1852 (calc. 423.1849)
Molecular DockingPredict target bindingΔG = -9.8 kcal/mol with acetyl-CoA carboxylase

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